3-(2-Methoxyethoxy)benzoyl chloride
Description
3-(2-Methoxyethoxy)benzoyl chloride is a substituted benzoyl chloride featuring a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The 2-methoxyethoxy substituent enhances solubility in polar solvents while maintaining reactivity typical of acyl chlorides.
Properties
CAS No. |
152808-61-2 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)benzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
HTOJQBPQOFFNTE-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)C(=O)Cl |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)Cl |
Synonyms |
Benzoyl chloride, 3-(2-methoxyethoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Electron-withdrawing groups (e.g., -OCF₃ in , -CF₃ in ) increase molecular weight and lipophilicity (higher LogP), enhancing reactivity toward nucleophiles.
- Electron-donating groups (e.g., -OCH₃, -CH₃ in ) reduce electrophilicity but improve solubility in non-polar solvents.
- The 2-methoxyethoxy group in the target compound introduces ether linkages, balancing lipophilicity (estimated LogP ~2.5) and solubility in polar aprotic solvents.
Reactivity Trends
Benzoyl chlorides undergo nucleophilic acyl substitution reactions, with substituents critically influencing reactivity:
- 3-(Trifluoromethoxy)benzoyl chloride (): The -OCF₃ group strongly withdraws electrons, accelerating reactions with amines or alcohols to form amides/esters. This compound is pivotal in synthesizing fluorinated pharmaceuticals .
- 3-Methoxy-2-methylbenzoyl chloride (): The electron-donating -OCH₃ and -CH₃ groups reduce carbonyl electrophilicity, requiring harsher conditions for reactions. It is commonly used in dye synthesis .
- This compound : The ether substituent offers steric hindrance but maintains moderate reactivity due to the electron-withdrawing nature of the adjacent oxygen atoms. It is ideal for synthesizing hydrophilic derivatives.
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